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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)pyrrolidine

Cat. No.: B1603541 Get Quote

An In-depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine: Properties, Synthesis, and

Applications

Abstract
3-(4-Fluorophenoxy)pyrrolidine is a heterocyclic building block of significant interest in

modern medicinal chemistry. Its structure uniquely combines a saturated, three-dimensional

pyrrolidine scaffold with the electronically distinct 4-fluorophenoxy moiety. The pyrrolidine ring,

a privileged structure in drug discovery, imparts favorable physicochemical properties such as

improved solubility and a defined three-dimensional vector for substituent placement.[1][2] The

introduction of a fluorine atom enhances lipophilicity and can modulate metabolic stability and

binding interactions with biological targets.[3] This guide provides a comprehensive overview of

the core chemical properties, a detailed synthetic protocol, predicted spectral analysis, and key

applications of 3-(4-Fluorophenoxy)pyrrolidine, intended for researchers and scientists in

drug development.

Physicochemical and Structural Properties
The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine)

substituted at the 3-position with a 4-fluorophenoxy group via an ether linkage.[3] This

substitution introduces a chiral center at the C-3 position of the pyrrolidine ring, meaning the

compound can exist as (R) and (S) enantiomers or as a racemic mixture. The specific

stereochemistry can significantly impact pharmacological activity.[3]
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The fluorine atom is a mild electron-withdrawing group, influencing the electronics of the phenyl

ring. The ether linkage provides a degree of conformational flexibility. The secondary amine of

the pyrrolidine ring is basic, with a pKa similar to other dialkyl amines, allowing for salt

formation to improve aqueous solubility and handling.[4]

Table 1: Physicochemical Data for 3-(4-Fluorophenoxy)pyrrolidine

Property Value Source(s)

Molecular Formula C₁₀H₁₂FNO [1][3]

Molecular Weight 181.21 g/mol [1]

CAS Number 524045-02-1 (Racemate) [5]

1187927-92-9 ((S)-enantiomer) [3]

900512-41-6 ((R)-enantiomer) [1]

Appearance
Colorless to light yellow liquid

(predicted)
[6]*

logP (Predicted) 1.5664 [1]

Topological Polar Surface Area

(TPSA)
21.26 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bonds 2 [1]

pKa (Conjugate Acid)
~11.3 (predicted, based on

pyrrolidine)
[4]

Note: Appearance is based on the structurally similar 3-(4-Fluorophenyl)pyrrolidine.

Synthesis and Purification
The synthesis of 3-(4-fluorophenoxy)pyrrolidine is efficiently achieved via a Mitsunobu

reaction, which allows for the formation of the aryl ether bond with a predictable inversion of
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stereochemistry if a chiral starting material is used.[7] This method is favored in medicinal

chemistry for its reliability and mild conditions, avoiding the high temperatures or strongly basic

conditions that might be required for other methods like the Williamson ether synthesis.[2][7]

The rationale involves activating a protected 3-hydroxypyrrolidine with a phosphine-

azodicarboxylate reagent system. This in-situ activation converts the hydroxyl group into a

good leaving group, which is then displaced by the 4-fluorophenoxide nucleophile in a classic

Sₙ2 reaction. The use of an N-Boc protecting group is critical, as it prevents the secondary

amine of the pyrrolidine from competing as a nucleophile.

Detailed Experimental Protocol: Mitsunobu Reaction
This protocol describes the synthesis of (R)-1-tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-

carboxylate from (S)-N-Boc-3-hydroxypyrrolidine, followed by deprotection.

Step 1: Mitsunobu Coupling

To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and

triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under

a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20

minutes.

Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction between

PPh₃ and DIAD. DIAD is added slowly to maintain control and minimize side reactions.

Anhydrous THF is essential as the reaction intermediates are water-sensitive.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting

alcohol is consumed.

Upon completion, concentrate the mixture under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel (eluting with a

gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to yield the protected product, (R)-1-

tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9609662/
https://arrow.tudublin.ie/cgi/viewcontent.cgi?article=1009&context=ittsciart
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609662/
https://www.benchchem.com/product/b1603541?utm_src=pdf-body
https://www.benchchem.com/product/b1603541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: Chromatography is necessary to remove the triphenylphosphine oxide and

DIAD-hydrazine byproducts, which are major impurities in Mitsunobu reactions.

Step 2: Boc Deprotection

Dissolve the purified N-Boc protected product from Step 1 in a solution of 4M HCl in 1,4-

dioxane (~0.5 M).

Rationale: A strong acid like HCl is required to cleave the acid-labile tert-butoxycarbonyl

(Boc) protecting group. Dioxane is a common solvent for this transformation.

Stir the solution at room temperature for 1-2 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, concentrate the solvent under reduced pressure.

Triturate the resulting solid with diethyl ether and filter to collect the (R)-3-(4-
fluorophenoxy)pyrrolidine hydrochloride salt.

To obtain the free base, dissolve the hydrochloride salt in water, basify to pH >10 with 1M

NaOH, and extract with dichloromethane (3x). Combine the organic layers, dry over

anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Synthesis Workflow Diagram
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Step 1: Mitsunobu Coupling

Step 2: Boc Deprotection

1. Combine (S)-N-Boc-3-hydroxypyrrolidine,
4-fluorophenol, and PPh₃ in anhydrous THF.

2. Cool to 0°C under N₂.

3. Add DIAD dropwise.

4. Warm to RT, stir for 12-18h.

5. Concentrate solvent.

6. Purify via flash chromatography.

Product: (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine

1. Dissolve protected intermediate in 4M HCl/Dioxane.

Proceed to Deprotection

2. Stir at RT for 1-2h.

3. Concentrate solvent.

4. Isolate HCl salt.

5. (Optional) Basify and extract to get free base.

Final Product: (R)-3-(4-fluorophenoxy)pyrrolidine
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Scaffold Derivatization Reactions

Diverse Chemical Library

3-(4-Fluorophenoxy)pyrrolidine
(Core Scaffold)

Reductive Amination
(R-CHO, NaBH(OAc)₃)

R¹

Acylation
(R-COCl, Base)

R²

Sulfonylation
(R-SO₂Cl, Base)

R³

Alkylation
(R-X, Base)

R⁴

N-Alkyl Derivatives N-Acyl Derivatives N-Sulfonyl Derivatives N-Alkyl Derivatives

Biological Target
(e.g., GlyT1, nNOS)

SAR Exploration SAR Exploration SAR Exploration SAR Exploration

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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